(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxypyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-2-3-8-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRMQVZRLWHORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743647 | |

| Record name | 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788043-89-9, 1196154-28-5 | |

| Record name | 2-Pyrimidinemethanamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. As a heterocyclic amine, its structural motif is a key building block in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental molecular properties of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride, offering a foundational understanding for its application in research and development.

The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. The specific substitution pattern of a methoxy group at the 4-position and a methanamine hydrochloride group at the 2-position imparts distinct physicochemical characteristics to the molecule, influencing its solubility, reactivity, and potential as a pharmacophore. This guide will delve into the precise molecular formula and weight, crucial for accurate experimental design and interpretation, and provide a visual representation of its chemical structure.

Core Molecular Properties

The fundamental attributes of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride are summarized in the table below. Accurate knowledge of these properties is paramount for stoichiometric calculations in synthetic chemistry, preparation of solutions for biological assays, and analytical characterization.

| Property | Value | Source |

| Chemical Name | (4-methoxypyrimidin-2-yl)methanamine hydrochloride | [1] |

| CAS Number | 1196154-28-5 | [1] |

| Molecular Formula | C6H10ClN3O | [1] |

| Molecular Weight | 175.62 g/mol | [1] |

| Purity | 98% (as per supplier) | [1] |

Chemical Structure and Visualization

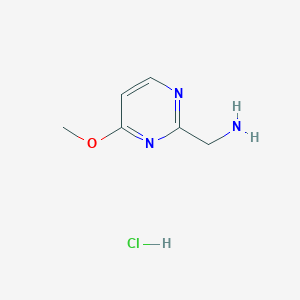

The chemical structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is characterized by a pyrimidine ring substituted with a methoxy group and a protonated aminomethyl group, with a chloride counter-ion. The following diagram illustrates the molecular architecture.

Figure 1: Chemical structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Applications in Drug Discovery and Development

While specific applications of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride are proprietary and diverse, its structural class is of considerable importance. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and kinase inhibitory effects. The methanamine group can serve as a key interaction point with biological targets, while the methoxy group can influence metabolic stability and receptor binding affinity.

Researchers may utilize this compound as a starting material or an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles. Its hydrochloride salt form generally confers improved aqueous solubility and stability, which are advantageous properties for both chemical synthesis and biological testing.

Synthesis and Further Research

The synthesis of substituted pyrimidines like (4-Methoxypyrimidin-2-yl)methanamine hydrochloride typically involves multi-step reaction sequences. While a detailed synthetic protocol is beyond the scope of this guide, common strategies often involve the construction of the pyrimidine ring followed by functional group interconversions.

For researchers interested in the practical application of this compound, it is crucial to consider its purity and to perform appropriate analytical characterization (e.g., NMR, mass spectrometry) to confirm its identity and integrity before use in sensitive experiments.

Conclusion

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a valuable chemical entity for researchers in the life sciences. Its well-defined molecular weight and formula provide the necessary foundation for its use in quantitative scientific investigation. The structural features of this compound suggest its potential as a versatile building block in the design and synthesis of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its properties and adherence to safe handling practices are essential for successful and reproducible research outcomes.

References

Sources

Stability and storage conditions for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for (4-Methoxypyrimidin-2-yl)methanamine hydrochloride (CAS 1196154-28-5). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven methodologies to ensure the long-term integrity and reliability of this compound in a laboratory setting. We will explore the key factors influencing its stability—including temperature, humidity, light, and pH—and provide validated protocols for storage, handling, and stability assessment.

Introduction and Physicochemical Profile

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science. The hydrochloride salt form is typically employed to enhance solubility and stability compared to the free base.[1] Understanding the inherent stability of this molecule is paramount for its effective use, ensuring reproducibility in experimental outcomes and preserving its purity over time. The integrity of any research chemical is the foundation of reliable data; therefore, a rigorous approach to its storage and handling is not merely a recommendation but a prerequisite for scientific validity.

Table 1: Physicochemical Properties of (4-Methoxypyrimidin-2-yl)methanamine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (4-methoxypyrimidin-2-yl)methanamine;hydrochloride | N/A |

| CAS Number | 1196154-28-5 | [2] |

| Molecular Formula | C₆H₁₀ClN₃O | [2] |

| Molecular Weight | 175.62 g/mol | [2] |

| Appearance | White to off-white solid (presumed) | General chemical knowledge |

| Purity | ≥98% (typical) | [2] |

| Hazard Codes | H315, H319, H335 (for free base) | [3] |

Critical Factors Influencing Stability

The stability of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is not absolute and is influenced by several environmental factors. The molecule possesses functional groups—a primary amine, a methoxy ether, and an electron-rich pyrimidine ring—that are susceptible to specific degradation pathways.

Hygroscopicity and Hydrolytic Stability

As an amine hydrochloride salt, the compound has a propensity for hygroscopicity, meaning it can readily absorb moisture from the atmosphere.[4][5] This is a critical consideration for several reasons:

-

Physical Changes: Water absorption can cause the solid material to cake or clump, making accurate weighing difficult.

-

Chemical Degradation: The presence of water can facilitate hydrolysis. The methoxy group on the pyrimidine ring is a potential site for acid- or base-catalyzed hydrolysis, which would yield 4-hydroxypyrimidin-2-yl)methanamine. While the hydrochloride salt provides a mildly acidic environment that may favor stability, exposure to humid air and subsequent moisture absorption can create conditions ripe for degradation.[6]

Causality: The ionic nature of the hydrochloride salt attracts polar water molecules. Once absorbed, this water can act as a reagent for hydrolytic cleavage of the ether linkage, a common degradation pathway for methoxy-substituted heterocycles.[6]

Thermal Stability

The thermal stability of pyrimidine derivatives can vary significantly based on their substitution patterns.[7][8] While specific differential scanning calorimetry (DSC) data for this compound is not publicly available, related structures show that decomposition often occurs at elevated temperatures, typically above 150-200°C.[8][9] However, degradation is not a cliff-edge event; it is a rate process that accelerates with temperature. Long-term storage at ambient or elevated temperatures, even if well below the decomposition point, can lead to a gradual loss of purity.

Causality: Increased thermal energy can overcome the activation energy barriers for various degradation reactions, including oxidation and potential rearrangement of the heterocyclic ring. For solutions, elevated temperatures dramatically increase the rate of solvent-mediated degradation.[10]

Photostability

Heterocyclic aromatic rings, such as pyrimidine, are often chromophores that absorb light in the UV region.[11] This absorption can excite the molecule to a higher energy state, making it susceptible to photodegradation.[12] Potential photochemical reactions include oxidation, rearrangement, or cleavage of the molecule, leading to a loss of potency and the formation of unknown impurities.[13]

Causality: According to the principles of photochemistry, a molecule must absorb light to react.[11] If the compound's absorbance spectrum overlaps with the spectrum of the light source (e.g., sunlight or fluorescent lab lighting), it is at risk. The absorbed energy can initiate radical reactions or photosensitization processes, causing degradation.[11][13] Therefore, protection from light is a non-negotiable aspect of storage.[4][6]

pH and Oxidative Stability

-

pH in Solution: The stability of this compound in aqueous solution is expected to be highly pH-dependent.[6] As a hydrochloride salt, its solutions will be naturally acidic. Many heterocyclic compounds exhibit a U-shaped stability profile, with maximal stability in a specific pH range and accelerated degradation under highly acidic or basic conditions.[6] For some related pyridine derivatives, optimal stability has been noted in the pH 2-3 range.[6] Extreme pH values can catalyze the hydrolysis of the methoxy group.[6]

-

Oxidation: The primary amine and the electron-rich pyrimidine ring are susceptible to oxidation. Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[13] Storing the solid under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize this risk, particularly for long-term archival storage.[4]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly mitigate the risks identified in the stability assessment. The following recommendations are designed to preserve the compound's purity and ensure experimental integrity.

Table 2: Recommended Storage Conditions

| Format | Duration | Temperature | Atmosphere | Light Conditions | Container |

| Solid | Long-Term (>6 months) | -20°C | Dry, Inert Gas (Argon/N₂) | In the Dark | Tightly sealed, amber glass vial |

| Solid | Short-Term (<6 months) | 2-8°C | Desiccated | In the Dark | Tightly sealed, amber glass vial |

| Solution (in DMSO) | Long-Term (up to 6 months) | -80°C | Sealed | In the Dark / Amber Vial | Aliquoted, single-use vials |

| Solution (in DMSO) | Short-Term (up to 1 month) | -20°C | Sealed | In the Dark / Amber Vial | Aliquoted, single-use vials |

| Solution (in H₂O) | Very Short-Term (<24 hours) | 2-8°C | Sealed | In the Dark / Amber Vial | Freshly prepared |

Note on solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, stock solutions should be aliquoted into smaller, single-use volumes.[6]

Handling Procedures

Given the hazard profile of the free base (irritant), appropriate personal protective equipment (PPE) is mandatory.[3]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment:

Methodologies for Stability Assessment

Verifying the stability of the compound over time is crucial. A combination of visual inspection and analytical chemistry provides a robust assessment.

Caption: Workflow for assessing the stability of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride.

Experimental Protocol: HPLC Purity Assessment

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the purity of the compound and detecting potential degradation products.

Objective: To quantify the purity of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride and identify any new peaks indicative of degradation.

Materials:

-

HPLC system with UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

-

Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1.0 mL of diluent to create a 1 mg/mL stock solution. c. Further dilute to a working concentration of ~0.1 mg/mL for analysis.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration)

-

-

-

Analysis: a. Inject a blank (diluent) to ensure a clean baseline. b. Inject the sample solution. c. Integrate all peaks and calculate the area percent of the main peak.

-

Acceptance Criteria:

-

The purity of a stable sample should remain within specifications (e.g., ≥98%).

-

No single new degradation peak should be greater than 0.2%.

-

Self-Validation: This protocol is self-validating through the use of a reference standard at the start of the study (T=0). Each subsequent time point is directly compared to this initial result, allowing for a clear and quantitative assessment of any changes.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be postulated: hydrolysis and oxidation.

Caption: Postulated degradation pathways for (4-Methoxypyrimidin-2-yl)methanamine.

-

Hydrolysis of the Methoxy Group: As previously discussed, the ether linkage is susceptible to cleavage in the presence of water, particularly when catalyzed by heat or extreme pH. This would result in the formation of the corresponding 4-hydroxy-pyrimidine analog.[6]

-

Oxidation: The primary amine and the pyrimidine ring are potential sites of oxidation. This can be initiated by atmospheric oxygen, light, or reactive oxygen species.[13] This could lead to the formation of N-oxides on the pyrimidine ring or other more complex degradation products, potentially involving ring cleavage under harsh conditions.

Conclusion

The chemical integrity of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is contingent upon strict adherence to appropriate storage and handling protocols. The primary vulnerabilities of this molecule are its hygroscopicity and sensitivity to light. Therefore, the most critical storage parameters are the exclusion of moisture and light. Long-term stability is best achieved by storing the solid compound at sub-zero temperatures (-20°C) under a dry, inert atmosphere in a tightly sealed amber vial. For solutions, storage at -80°C in single-use aliquots is strongly recommended to prevent degradation from both chemical instability and physical stress from freeze-thaw cycles. By implementing the protocols outlined in this guide, researchers can ensure the reliability of their results and the longevity of this valuable chemical reagent.

References

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]

-

Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxypyridin-2-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3018-3026. [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50638–50649. [Link]

-

Li, Y. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045–4060. [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

-

Schall, C., & Gabel, D. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 243(1-2), 95-103. [Link]

-

Tolba, M. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts, 10(10), 1121. [Link]

-

Papavinasam, S., et al. (2009). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 29(3), 70-84. [Link]

-

Becha, H., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(9), 3553-3570. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet for (2-Fluoropyridin-3-yl)methanamine hydrochloride. Retrieved from Angene Chemical website. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Wang, R., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 335-342. [Link]

-

Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

-

Fernandez-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology, 102(17), 7253-7267. [Link]

-

Reddit. (2022, November 15). What are amine hydrochlorides? r/OrganicChemistry. [Link]

-

Słoczyńska, K., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(21), 3955. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. q1scientific.com [q1scientific.com]

- 12. scispace.com [scispace.com]

- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. angenechemical.com [angenechemical.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

The Pharmacological Potential of Methoxypyrimidine Compounds: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active molecules, including vitamins and coenzymes.[1] The inherent drug-like properties of the pyrimidine scaffold have made it a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse pharmacological activities.[3][4] These activities span a broad spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

The introduction of a methoxy (-OCH3) group to the pyrimidine ring can significantly modulate its physicochemical properties and biological activity. The methoxy group, being a strong electron-donating group, can influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.[8] This guide provides an in-depth technical exploration of the biological activities of methoxypyrimidine compounds, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for their rational design and development in modern drug discovery.

I. Anticancer Activity of Methoxypyrimidine Derivatives

Methoxypyrimidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction pathways.

A. Mechanisms of Anticancer Action

The anticancer activity of methoxypyrimidine compounds can be attributed to several key mechanisms:

-

Induction of Apoptosis: Many methoxypyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[11] For instance, the compound 5-methoxyhydnocarpin has been demonstrated to induce both early and late apoptotic events in human leukemia (THP-1) cells in a dose-dependent manner.[11]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and proliferating.

-

Inhibition of Cancer Cell Migration and Invasion: A crucial aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Certain methoxypyrimidine derivatives have been shown to be potent inhibitors of cancer cell migration, a key step in the metastatic cascade.[11]

-

Targeting Kinase Signaling Pathways: As will be discussed in more detail in a later section, many methoxypyrimidine compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[12] By inhibiting these kinases, they can block the signaling pathways that drive tumor growth and survival.[13]

-

Interaction with Glutathione: Some pyrimidine derivatives exhibit anticancer potential through their interaction with glutathione, a key antioxidant in cells. The formation of Michael adducts with glutathione can disrupt cellular redox balance and contribute to cytotoxicity.[14]

A proposed mechanism for the anticancer activity of certain methoxy-containing compounds involves the suppression of proteins like ANXA2. The knockdown of ANXA2 has been linked to an increase in the activity of the tumor suppressor protein p53, which plays a critical role in preventing the proliferation of cells with damaged DNA.[15]

B. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [16]The amount of ADP is directly proportional to the kinase activity. [17] 1. Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The light output is proportional to the ADP concentration. [17] 2. Materials:

-

Recombinant kinase (e.g., PI3Kα, mTOR)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP

-

Methoxypyrimidine compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

3. Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and varying concentrations of the methoxypyrimidine inhibitor in a suitable kinase buffer. Include a no-inhibitor control and a no-enzyme control.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. [16]4. ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes. [16]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

4. Self-Validation and Controls:

-

Z'-factor: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.

-

Reference Inhibitor: A known inhibitor of the target kinase should be included as a positive control.

-

Linearity: The assay should be optimized to ensure that the kinase reaction is in the linear range.

C. Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of the compounds against specific kinases is summarized in a table.

| Compound ID | Target Kinase | IC50 (nM) |

| MP-5 | PI3Kα | 75 |

| mTOR | 150 | |

| MP-6 | PI3Kα | 25 |

| mTOR | 40 | |

| GDC-0941 | PI3Kα | 5 |

| mTOR | 120 |

IV. Conclusion and Future Directions

Methoxypyrimidine compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their potential as potent kinase inhibitors, underscores their significance in modern drug discovery. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their biological activities.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of methoxypyrimidine derivatives through rational chemical modifications.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Assessment: To evaluate the therapeutic potential and toxicity of lead compounds in relevant animal models.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of promising candidates.

By leveraging the principles of medicinal chemistry, molecular pharmacology, and robust experimental design, the full therapeutic potential of methoxypyrimidine compounds can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022, January 18). MDPI. Retrieved January 24, 2026, from [Link]

-

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

A non-proliferative role of pyrimidine metabolism in cancer. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest. (2016, June 24). Bangladesh Journal of Pharmacology. Retrieved January 24, 2026, from [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved January 24, 2026, from [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH. Retrieved January 24, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 24, 2026, from [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. (2024, July 29). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 24, 2026, from [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 24, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 24, 2026, from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 24, 2026, from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

-

Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved January 24, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (n.d.). Vrije Universiteit Brussel. Retrieved January 24, 2026, from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 24, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Heterocyclic-fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with. (n.d.). DOI. Retrieved January 24, 2026, from [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

-

ANTIMICROBIAL SENSITIVITY TESTING:. (n.d.). Virginia Institute of Marine Science. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. promega.com [promega.com]

- 17. bmglabtech.com [bmglabtech.com]

Unveiling the Putative Mechanism of Action: A Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action for the novel compound (4-Methoxypyrimidin-2-yl)methanamine hydrochloride. As a Senior Application Scientist, this document synthesizes foundational biochemical principles with actionable, field-proven experimental strategies to provide a comprehensive roadmap for investigating this promising molecule. Herein, we will dissect the compound's structural features to postulate its most likely biological targets and provide a robust framework for the empirical validation of its mechanism.

Introduction: Deconstructing (4-Methoxypyrimidin-2-yl)methanamine hydrochloride

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride is a small molecule characterized by a substituted pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This heterocycle is a key component in a multitude of clinically approved drugs, demonstrating activities ranging from antimicrobial to anticancer.[3] The specific substitutions on the pyrimidine ring of the topic compound—a methoxy group at the 4-position and a methanamine hydrochloride group at the 2-position—provide critical clues to its potential biological function.

Given that the pyrimidine nucleus is a well-established "privileged scaffold" for kinase inhibitors, this guide will focus on the hypothesis that (4-Methoxypyrimidin-2-yl)methanamine hydrochloride acts as an ATP-competitive kinase inhibitor. [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃O | [Generic Supplier Data] |

| Molecular Weight | 175.62 g/mol | [Generic Supplier Data] |

| CAS Number | 1196154-28-5 | [Generic Supplier Data] |

Putative Mechanism of Action: A Kinase Inhibition Hypothesis

The central hypothesis is that (4-Methoxypyrimidin-2-yl)methanamine hydrochloride functions as a Type I ATP-competitive kinase inhibitor. This proposed mechanism is predicated on the structural analogy of the 2-aminomethylpyrimidine core to the adenine base of ATP, allowing it to bind to the ATP-binding pocket of a broad range of protein kinases.[6][7]

The pyrimidine ring itself is a bioisostere of the purine ring of adenine, a fundamental characteristic of many successful kinase inhibitors.[8] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are critical for forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[1][6] This interaction anchors the inhibitor in the ATP-binding site.

The substituents at the 2 and 4 positions of the pyrimidine ring are crucial for determining the potency and selectivity of the inhibitor.[9]

-

The 2-Methanamine Group: The aminomethyl group at the 2-position is poised to form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[10] This interaction mimics the hydrogen bonding pattern of the adenine N6-amino group of ATP. The flexibility of the methylene linker may allow for optimal positioning of the amine to maximize these interactions.

-

The 4-Methoxy Group: The methoxy group at the 4-position extends into a more variable region of the ATP-binding pocket. This substituent can influence selectivity by interacting with specific amino acid residues that differ between kinases. It may also contribute to the overall binding affinity through van der Waals interactions.[11]

The hydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for a potential drug candidate.

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical binding of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride within the ATP-binding pocket of a generic protein kinase.

Caption: Putative binding mode of the compound in a kinase ATP pocket.

Experimental Validation of the Putative Mechanism

To empirically validate the kinase inhibitor hypothesis, a multi-tiered experimental approach is recommended. This strategy is designed to first broadly screen for kinase activity and then progressively focus on specific targets and cellular effects.

Tier 1: Broad Kinase Profiling

The initial step is to perform a broad-spectrum kinase panel screen to identify potential kinase targets. This provides an unbiased assessment of the compound's activity across the human kinome.

Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Concentration: Select a primary screening concentration (e.g., 1 µM or 10 µM) to test against a large panel of purified recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by a significant amount (e.g., >50% or >75%) at the screening concentration.

Tier 2: IC₅₀ Determination and Selectivity Profiling

For the primary "hits" identified in Tier 1, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Protocol: In Vitro Kinase IC₅₀ Assay

-

Assay Setup: For each "hit" kinase, set up an in vitro kinase assay using a purified recombinant enzyme, a suitable substrate, and ATP. The assay can be radiometric (e.g., ³²P-ATP) or non-radiometric (e.g., fluorescence-based).

-

Dose-Response Curve: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) and incubate with the kinase, substrate, and ATP.

-

Data Analysis: Measure kinase activity at each compound concentration and plot the percentage of inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Selectivity Assessment: Compare the IC₅₀ values for the primary targets to those of closely related kinases to assess the compound's selectivity.

Tier 3: Cellular Target Engagement and Downstream Signaling

Once potent and selective kinase targets have been identified, it is crucial to confirm that the compound engages these targets in a cellular context and modulates their downstream signaling pathways.

Protocol: Western Blot Analysis of Phospho-Proteins

-

Cell Line Selection: Choose a cell line that expresses the target kinase and where the activity of the kinase is known to regulate a specific signaling pathway.

-

Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period.

-

Protein Extraction and Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate. A dose-dependent decrease in phosphorylation would indicate target engagement and inhibition.

Experimental Workflow Diagram

Caption: A tiered experimental workflow for validating the putative mechanism.

Alternative Putative Mechanisms

While kinase inhibition is the most probable mechanism of action, it is prudent for a comprehensive guide to acknowledge other possibilities, however less likely.

-

Antimicrobial Activity: Some simple pyrimidine and methanamine derivatives exhibit antimicrobial properties.[12][13][14] For instance, the drug methenamine (hexamethylenetetramine) acts as a urinary tract antiseptic by releasing formaldehyde in acidic conditions. While the structure of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride is distinct, its potential for antimicrobial activity could be explored through standard minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.

-

Anti-inflammatory Activity: Pyrimidine derivatives have also been reported to possess anti-inflammatory properties, for example, through the inhibition of cyclooxygenase (COX) enzymes.[10] The anti-inflammatory potential of the compound could be investigated using in vitro assays for COX-1 and COX-2 inhibition and cell-based assays to measure the production of inflammatory cytokines.

Conclusion

The structural features of (4-Methoxypyrimidin-2-yl)methanamine hydrochloride strongly suggest a putative mechanism of action as an ATP-competitive kinase inhibitor. The 2-aminomethylpyrimidine core is well-suited to bind to the highly conserved hinge region of the kinase ATP-binding pocket, while the 4-methoxy substituent can confer potency and selectivity. The proposed tiered experimental workflow provides a robust and logical framework for validating this hypothesis, from broad-based screening to specific cellular target engagement. While alternative mechanisms should be considered, the kinase inhibition hypothesis represents the most promising avenue for further investigation of this novel compound.

References

- Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(7), 1033-1055.

- Cowell, J. K. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7257-7267.

- de Azevedo, W. F., Jr. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11949-11964.

- El-Damasy, A. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1014-1035.

- El-Sayed, M. A., et al. (2023).

- Eswaran, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7966-7981.

- Gani, O. A., & Engh, R. A. (2010). Covalent kinase inhibitors. Current Opinion in Structural Biology, 20(6), 723-730.

- Ghareb, N., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry, 33, 117561.

- Gleckman, R., et al. (1979). Drug therapy reviews: methenamine mandelate and methenamine hippurate. American Journal of Hospital Pharmacy, 36(11), 1509-12.

- Hameed, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2).

- Kandeel, M. M., et al. (2012). Design and synthesis of new EGFR-tyrosine kinase inhibitors containing pyrazolo [3, 4-d] pyrimidine cores as anticancer agents. Bulletin of Pharmaceutical Sciences. Assiut University, 35(1), 1-16.

- Lamba, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 195.

- Lo, Y. C., et al. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549-554.

- Patel, R. V., et al. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 30(1), 31-49.

-

PubChem. (n.d.). Methenamine. National Center for Biotechnology Information. Retrieved from [Link]

- Rathore, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 346-358.

- Singh, N., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1645-1665.

- Tenti, G., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(1), 100689.

- Varghese, J., et al. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Targets, 26(8), 867-882.

-

Verma, A., et al. (2017). (PDF) Pyrimidine and its biological activity: a review. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Recrystallization of Amine Hydrochloride Salts

Introduction: The Critical Role of Purity for Amine Hydrochloride Salts

Amine hydrochloride salts are cornerstone intermediates and active pharmaceutical ingredients (APIs) in the drug development pipeline. Their conversion into salt form often enhances stability, handling properties, and, most critically, aqueous solubility, which is a key determinant of bioavailability.[1] Given that even minor impurities can impact downstream reactions, final product efficacy, and patient safety, robust purification methods are paramount. Recrystallization stands as the most powerful and scalable technique for purifying solid crystalline compounds, including these vital salts.

This guide provides a comprehensive overview of the principles, methods, and nuanced considerations for the successful recrystallization of amine hydrochloride salts. It is designed for researchers, chemists, and process development scientists seeking to achieve high purity and optimal crystal form.

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[2] An ideal recrystallization process hinges on the selection of a solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[2]

The process involves several key mechanistic steps:

-

Dissolution: The impure solid is dissolved in a hot solvent.

-

Supersaturation: The solution becomes supersaturated as it cools, as the solubility of the compound decreases.

-

Nucleation: The initial formation of small crystal nuclei. This can occur spontaneously or be induced (e.g., by seeding).

-

Crystal Growth: The progressive addition of molecules from the supersaturated solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.

Unique Challenges in Recrystallizing Amine Hydrochloride Salts

While the principles are universal, amine hydrochloride salts present a unique set of challenges due to their ionic and often hygroscopic nature:

-

High Polarity and Solubility: As ionic compounds, they are often highly soluble in polar solvents like water and short-chain alcohols (e.g., methanol, ethanol), but poorly soluble in non-polar organic solvents.[3][4] This can make finding a single solvent with the ideal temperature-solubility profile difficult. Many salts are too soluble in ethanol even when cold for it to be a good single recrystallization solvent.[5]

-

Hygroscopicity: Many amine hydrochlorides readily absorb moisture from the atmosphere.[3] This can inhibit crystallization, lead to the formation of oils, or introduce water as an impurity into the final product.

-

Disproportionation: A significant risk is the conversion of the salt back to its free amine base form.[6][7] This can occur if the local pH of the solution rises, for example, due to the presence of basic impurities or interaction with certain excipients in a formulation context.[8][9] This disproportionation leads to the formation of the less soluble free base, which can precipitate out as an impurity.[7]

-

"Oiling Out": Instead of forming crystals, the salt may separate from the solution as a liquid phase or "oil." This is common when the compound is significantly impure or when the boiling point of the solvent is higher than the melting point of the solute.[10]

Strategic Solvent Selection

The success of any recrystallization protocol is critically dependent on the choice of solvent.[11] For amine hydrochloride salts, a mixed-solvent system (a "good" solvent in which the salt is soluble, and a "bad" or "anti-solvent" in which it is not) is often required.

Key Solvent Selection Criteria:

-

Solubility Profile: The ideal "good" solvent should dissolve the salt completely when hot but sparingly when cold. The "anti-solvent" should be one in which the salt is largely insoluble.[2][11]

-

Miscibility: When using a mixed-solvent system, the "good" solvent and the "anti-solvent" must be fully miscible with each other.

-

Inertness: The solvent must not react with the amine hydrochloride salt.[11]

-

Boiling Point: A relatively low boiling point is desirable to facilitate easy removal from the final crystals.[11]

-

Safety: Toxicity, flammability, and environmental impact should always be considered.[11]

Common Solvents and Systems:

Due to their polarity, alcohols are frequently used as the "good" solvent.

-

Good Solvents: Methanol, Ethanol, Isopropanol (IPA), Water.

-

Anti-Solvents: Diethyl ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Hexanes.[5][12]

A common and effective strategy is to dissolve the amine hydrochloride salt in a minimal amount of a hot alcohol (like ethanol or isopropanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid (cloudy), indicating the onset of precipitation.[5] Gentle heating is then applied to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system.

Caption: Workflow for selecting a recrystallization solvent system.

Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Slow Cooling Recrystallization (Single Solvent)

This is the most fundamental method, suitable when a single solvent with a good temperature-solubility gradient is identified.

Methodology:

-

Solvent Addition: Place the crude amine hydrochloride salt in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the selected solvent.

-

Dissolution: Heat the mixture to a gentle boil with stirring. Add the solvent in small portions until the salt just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more solute upon cooling.[13]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.[13]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol B: Anti-Solvent Addition Recrystallization

This is the most common and often most effective method for amine hydrochloride salts.

Caption: The workflow for anti-solvent addition recrystallization.

Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude amine hydrochloride salt in the minimum amount of the hot "good" solvent (e.g., isopropanol).[5]

-

Anti-Solvent Addition: While keeping the solution warm, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until a persistent cloudiness (turbidity) is observed. Causality: The addition of the anti-solvent reduces the overall solubility of the salt in the mixed solvent system, inducing supersaturation.[14]

-

Clarification: Add a few drops of the hot "good" solvent back into the mixture, just enough to redissolve the precipitate and make the solution clear again.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent.

-

Drying: Dry the purified crystals under vacuum.

Protocol C: Vapor Diffusion

This method is ideal for small quantities of material or for growing high-quality single crystals for X-ray analysis. It is a slow, gentle method that can produce exceptionally pure crystals.[15]

Methodology:

-

Preparation: Dissolve the amine hydrochloride salt in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.

-

Setup: Place this small vial inside a larger, sealable jar (the "chamber"). Add a layer of the volatile "anti-solvent" (e.g., diethyl ether or hexanes) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[15]

-

Diffusion: Seal the larger jar. Causality: Over time, the volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition slowly reduces the solubility of the salt, leading to the slow growth of high-quality crystals.[16][17]

-

Incubation: Allow the sealed system to stand undisturbed for several hours to days.

-

Isolation: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and isolate the crystals.

Troubleshooting Common Recrystallization Issues

| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution remains clear after cooling. | Too much solvent was used.[10][13] | Re-heat the solution to boil off some of the solvent, then attempt to cool again. If that fails, remove all solvent by rotary evaporation and start over.[18] |

| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[13][18] | ||

| "Oiling Out" | An oily layer separates from the solution instead of solid crystals. | The compound is significantly impure. | Try to purify the compound by another method (e.g., column chromatography) first. |

| The melting point of the compound is lower than the boiling point of the solvent.[10] | Re-heat to dissolve the oil, add slightly more of the "good" solvent, and cool much more slowly.[10] Consider a different solvent system with a lower boiling point. | ||

| Poor Recovery | Very few crystals are obtained. | Too much solvent was used.[13] | Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Note: the second crop may be less pure. |

| The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[13] | Ensure the washing solvent is thoroughly chilled and use only the minimum amount necessary to rinse the crystals. | ||

| Colored Product | The final crystals have a color when the pure compound should be colorless. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5] |

Characterization of Recrystallized Product

After recrystallization, it is essential to verify the purity and identity of the product. Standard analytical techniques include:

-

Melting Point (MP) Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

-

X-Ray Powder Diffraction (XRPD): To determine the solid-state form (polymorph) of the crystalline material.

Conclusion

The recrystallization of amine hydrochloride salts is a nuanced yet powerful technique for achieving high levels of purity. Success relies on a systematic approach to solvent selection, careful execution of the chosen protocol, and an understanding of the unique physicochemical properties of these ionic compounds. By leveraging methods such as anti-solvent addition and vapor diffusion, and by being prepared to troubleshoot common issues, researchers can consistently obtain high-quality crystalline materials essential for the advancement of pharmaceutical research and development.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Khan, R. A., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

-

Hinkley, J. M. (2017). Comment on Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

González Ceballos, L. (2021). Comment on How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Al-Zoubi, N., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. Retrieved from [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

-

Centre de Recherche de Gif-sur-Yvette. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

-

woelen. (2011). Comment on Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

Weingaertner, D. A., et al. (1991). Extractive Crystallization of Inorganic Salts from Aqueous Solution. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Asyandi Mohd Nor. (2023). Boiling Points & Solubility of Amines. YouTube. Retrieved from [Link]

-

Thakral, N. K., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. mt.com [mt.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 15. unifr.ch [unifr.ch]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. hamptonresearch.com [hamptonresearch.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Purification of Pyrimidine Intermediates via Column Chromatography

Introduction: The Critical Role of Purification in Pyrimidine Synthesis

Pyrimidine scaffolds are fundamental heterocyclic motifs in a vast array of biologically active molecules, from antiviral agents to anticancer drugs. The synthesis of these complex molecules often involves multi-step sequences, generating crude mixtures containing the desired intermediate alongside unreacted starting materials, byproducts, and reagents. The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of these intermediates. Therefore, robust and efficient purification protocols are not merely a matter of good laboratory practice but a cornerstone of successful drug development.

Column chromatography, particularly flash chromatography, remains the workhorse technique for the purification of these often polar and structurally complex pyrimidine intermediates.[1] This guide provides a comprehensive, experience-driven protocol for the successful purification of pyrimidine derivatives, moving beyond a simple list of steps to explain the underlying principles and rationale behind each experimental choice.

Pillar 1: Foundational Principles of Pyrimidine Purification

The separation of compounds in column chromatography is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[2] For pyrimidine intermediates, which are often polar due to the presence of nitrogen atoms and other heteroatomic functional groups, normal-phase chromatography is typically the method of choice.

-

Stationary Phase: The most common stationary phase is silica gel (SiO₂), a highly porous adsorbent with surface silanol groups (Si-OH).[2] These silanol groups are weakly acidic and interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[2]

-

Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is passed through the column, carrying the sample with it.[3] Less polar compounds in the mixture have a weaker affinity for the polar stationary phase and are eluted more quickly by the mobile phase. Conversely, more polar compounds, such as many pyrimidine intermediates, interact more strongly with the silica gel and elute more slowly.[2]

The key to a successful separation lies in finding the optimal balance of interactions between the pyrimidine intermediate, the stationary phase, and the mobile phase.

Pillar 2: Pre-Chromatography Workflow: Setting the Stage for Success

A successful column chromatography run begins long before the column is packed. Careful planning and preliminary experiments are essential to developing a robust purification method.

The Indispensable Role of Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and invaluable tool for developing the ideal solvent system (mobile phase) for your column.[4] The goal is to find a solvent system that provides good separation between your desired pyrimidine intermediate and its impurities.

Key Objective: Achieve a retention factor (Rf) of 0.2-0.3 for the target compound.[5]

-

An Rf value in this range ensures that the compound will not elute too quickly (resulting in poor separation) or too slowly (leading to band broadening and diffusion).[5]

Typical TLC Workflow:

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it onto a TLC plate (silica gel 60 F254).

-

Development: Place the TLC plate in a developing chamber containing a small amount of a test solvent system.

-

Visualization: After the solvent front has moved up the plate, visualize the separated spots using a UV lamp (if the compounds are UV active) or a chemical stain.

-

Iteration: Systematically vary the composition of the mobile phase to achieve the target Rf value and maximize the separation between the product and impurities.

Selecting the Right Mobile Phase: A Systematic Approach

The choice of the mobile phase is arguably the most critical factor in achieving a successful separation.[5] For pyrimidine intermediates, which are generally polar, a mixture of a non-polar and a polar solvent is typically used.

Common Solvent Systems:

| Solvent System | Polarity | Typical Applications & Notes |

| Hexanes/Ethyl Acetate | Low-Medium | A versatile starting point for many organic compounds. The ratio can be adjusted to fine-tune the polarity.[6] |